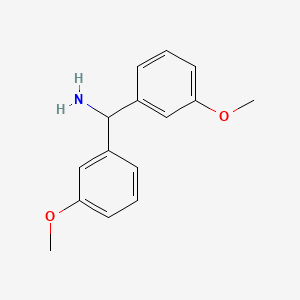

Bis(3-methoxyphenyl)methanamine

Description

Properties

IUPAC Name |

bis(3-methoxyphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO2/c1-17-13-7-3-5-11(9-13)15(16)12-6-4-8-14(10-12)18-2/h3-10,15H,16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHVIVWGJFJLQLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(C2=CC(=CC=C2)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30734023 | |

| Record name | 1,1-Bis(3-methoxyphenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30734023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14692-29-6 | |

| Record name | 1,1-Bis(3-methoxyphenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30734023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Bis(3-methoxyphenyl)methanamine molecular weight and formula

An In-Depth Technical Guide to Bis(3-methoxyphenyl)methanamine

Prepared by: Gemini, Senior Application Scientist

Introduction: A Versatile Diarylmethane Building Block

Bis(3-methoxyphenyl)methanamine is a primary amine featuring a diarylmethane scaffold. In this structure, a central carbon atom is bonded to two separate 3-methoxyphenyl rings and an amino group. This unique arrangement of functionalities—a primary amine for nucleophilic reactions and derivatization, coupled with two methoxy-substituted phenyl rings—positions it as a valuable intermediate in synthetic chemistry. The methoxy groups can influence the electronic properties of the aromatic rings and offer sites for further chemical modification, such as demethylation to reveal phenolic hydroxyl groups. This guide provides a comprehensive overview of its core properties, a robust synthesis protocol, and its potential utility for researchers in medicinal chemistry and materials science.

Section 1: Core Molecular Profile

The fundamental properties of Bis(3-methoxyphenyl)methanamine are summarized below. These data are crucial for stoichiometric calculations, analytical characterization, and predicting chemical behavior.

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₁₇NO₂ | [1] |

| Molecular Weight | 243.30 g/mol | [1] |

| CAS Number | 860598-16-9 | [1] |

| Canonical SMILES | COC1=CC=CC(=C1)C(C2=CC(=CC=C2)OC)N | [1] |

| Purity | Typically available at ≥95% | [1] |

| Storage Conditions | Sealed in a dry environment at 2-8°C | [1] |

Computational Data (Predicted)

| Parameter | Value | Source(s) |

|---|---|---|

| Topological Polar Surface Area (TPSA) | 44.48 Ų | [1] |

| LogP (Octanol-Water Partition Coeff.) | 2.7519 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Rotatable Bonds | 4 |[1] |

Section 2: Synthesis via Reductive Amination

The most direct and industrially relevant method for synthesizing primary amines from ketones is reductive amination.[2][3] For Bis(3-methoxyphenyl)methanamine, the logical precursor is 3,3'-dimethoxybenzophenone. A well-established method for this transformation is the Leuckart reaction, which utilizes an ammonia source (like ammonium formate) and formic acid as the in-situ reducing agent.[4][5] This method is advantageous as it avoids the use of metal catalysts.[6]

Reaction Scheme

Caption: Leuckart reaction workflow for amine synthesis.

Causality and Mechanism

The Leuckart reaction proceeds in two main stages:[7]

-

Iminium Ion and N-formyl Intermediate Formation: The reaction of the ketone (3,3'-dimethoxybenzophenone) with an ammonia source (derived from ammonium formate) forms an intermediate iminium ion. Formic acid or formate then attacks this electrophilic species. The reaction typically proceeds through an N-formyl intermediate, which is more stable under the high-temperature reaction conditions.

-

Reduction and Hydrolysis: Formic acid acts as a hydride donor, reducing the intermediate. The reaction is driven by the evolution of carbon dioxide. The resulting N-formyl compound is a stable amide that must be hydrolyzed, typically under acidic conditions (e.g., with hydrochloric acid), to liberate the final primary amine.

Experimental Protocol (Self-Validating System)

This protocol is adapted from established procedures for the Leuckart reaction.[6][7]

Materials:

-

3,3'-Dimethoxybenzophenone

-

Ammonium formate

-

Formic acid (98-100%)

-

Toluene (or other high-boiling solvent)

-

Hydrochloric acid (concentrated)

-

Sodium hydroxide solution (e.g., 10 M)

-

Diethyl ether or Dichloromethane (for extraction)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Three-neck round-bottom flask, reflux condenser, Dean-Stark trap (optional), heating mantle, magnetic stirrer.

Procedure:

-

Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 3,3'-dimethoxybenzophenone (1.0 eq) and ammonium formate (3.0-5.0 eq).

-

Initiation: Add formic acid (2.0-3.0 eq) to the mixture. The reaction is often initiated by heating.

-

Thermal Reaction: Heat the mixture to 160-180°C using a heating mantle. Water is a byproduct of the initial imine formation; a Dean-Stark trap can be used to remove it and drive the equilibrium, though it is not always necessary. Maintain this temperature for 4-8 hours. Rationale: High temperature is required to facilitate both the formation of the formamide intermediate and the subsequent reduction step.

-

Monitoring: The reaction can be monitored by Thin Layer Chromatography (TLC) by taking small aliquots, hydrolyzing them with acid, and comparing the spot corresponding to the starting ketone with the product amine.

-

Hydrolysis: After cooling the reaction mixture to room temperature, slowly and carefully add concentrated hydrochloric acid. Caution: This is an exothermic reaction. Reflux the acidic mixture for 2-4 hours to ensure complete hydrolysis of the N-formyl intermediate.

-

Workup - Basification: Cool the mixture in an ice bath and slowly add a concentrated sodium hydroxide solution until the pH is strongly basic (pH > 12). This deprotonates the ammonium salt of the product, liberating the free amine.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Drying and Concentration: Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure Bis(3-methoxyphenyl)methanamine.

Section 3: Applications in Research and Drug Development

While specific, published applications for Bis(3-methoxyphenyl)methanamine are not widely documented, its structure is emblematic of a versatile scaffold for creating more complex molecules. Its potential utility can be inferred from the activities of related compounds.

-

Scaffold for Medicinal Chemistry: The diarylmethane core is present in numerous biologically active compounds. The primary amine serves as a key handle for introducing a wide variety of functional groups through reactions like amidation, sulfonylation, or further alkylation. Methoxy-substituted aromatic rings are common motifs in drug candidates, influencing properties like metabolic stability and receptor binding.[8]

-

Precursor for Ligand Synthesis: The amine can be used to synthesize Schiff bases or be incorporated into larger chelating structures for applications in coordination chemistry and catalysis.[9]

-

Intermediate for Novel Heterocycles: The amine functionality can participate in cyclization reactions to form nitrogen-containing heterocyclic systems, which are foundational structures in many pharmaceuticals.

The logical relationship for its use in discovery chemistry is outlined below.

Caption: Potential derivatization pathways and applications.

References

-

Master Organic Chemistry. Reductive Amination, and How It Works. (2017). Available from: [Link]

-

Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available from: [Link]

- Google Patents. WO2022136206A1 - A process for the preparation of n-(bis(4-methoxyphenyl)methyl)-6-oxo-2-(pyridazin-3-yl)-1,6-dihydropyrimidine-5-carboxamide.

-

YouTube. Leuckart reaction: Conversion of Carbonyl into Amine by Reductive Amination. (2019). Available from: [Link]

-

Chemistry LibreTexts. The Leuckart Reaction. (2023). Available from: [Link]

-

MDPI. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. (2024). Available from: [Link]

-

ResearchGate. Synthesis of (E)-1-(4-methoxyphenyl)-N-((E)-3-(4 nitrophenyl)allylidene)methanamine (1). Available from: [Link]

-

MDPI. A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. (2023). Available from: [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 4. m.youtube.com [m.youtube.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. WO2022136206A1 - A process for the preparation of n-(bis(4-methoxyphenyl)methyl)-6-oxo-2-(pyridazin-3-yl)-1,6-dihydropyrimidine-5-carboxamide - Google Patents [patents.google.com]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical Properties of Bis(3-methoxyphenyl)methanamine

For the attention of: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the physical properties of Bis(3-methoxyphenyl)methanamine. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this guide establishes a robust framework for its characterization based on well-established principles of organic chemistry and data from closely related structural analogs. The methodologies for determining key physical parameters are detailed, providing a self-validating system for researchers to apply. This document is intended to serve as a foundational resource for scientists engaged in the synthesis, characterization, and application of diarylmethanamine derivatives in fields such as medicinal chemistry and materials science.

Introduction: The Significance of Physical Properties in Drug Development

The physical properties of a chemical entity are paramount in the journey from a laboratory curiosity to a viable therapeutic agent. Parameters such as melting point, boiling point, and solubility provide critical insights into a compound's purity, stability, and potential for formulation. For a molecule like Bis(3-methoxyphenyl)methanamine, a diarylmethanamine derivative, understanding these characteristics is the first step in assessing its potential as a scaffold in drug design or as a functional material. The presence of two methoxy-substituted phenyl rings and a primary amine group suggests a molecule with a unique combination of steric bulk, hydrogen bonding capability, and potential for salt formation, all of which influence its physical behavior.

Molecular and Predicted Properties

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₇NO₂ | ChemScene[1] |

| Molecular Weight | 243.30 g/mol | ChemScene[1] |

| CAS Number | 860598-16-9 | ChemScene[1] |

| Topological Polar Surface Area (TPSA) | 44.48 Ų | ChemScene[1] |

| Predicted logP | 2.7519 | ChemScene[1] |

| Hydrogen Bond Donors | 1 | ChemScene[1] |

| Hydrogen Bond Acceptors | 3 | ChemScene[1] |

| Rotatable Bonds | 4 | ChemScene[1] |

These predicted values suggest that Bis(3-methoxyphenyl)methanamine is a moderately lipophilic compound with the capacity for hydrogen bonding, which will influence its solubility and interactions with biological macromolecules.

Thermal Properties: Melting and Boiling Points

The melting and boiling points are crucial indicators of a compound's purity and thermal stability. For a crystalline solid, a sharp melting point range is indicative of high purity.

Melting Point Determination via Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a highly sensitive technique for determining the melting point and enthalpy of fusion of a substance.[2][3][4]

-

Sample Preparation: Accurately weigh 2-5 mg of Bis(3-methoxyphenyl)methanamine into a standard aluminum DSC pan.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program: Heat the sample at a controlled rate, typically 10 °C/min, under a nitrogen atmosphere.

-

Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak on the resulting thermogram.[4] The area under the peak corresponds to the heat of fusion.

Causality Behind Experimental Choices: A controlled heating rate ensures thermal equilibrium within the sample, leading to an accurate and reproducible melting point determination. The inert nitrogen atmosphere prevents oxidative degradation of the sample at elevated temperatures.

Sources

A Comprehensive Technical Guide to the Solubility of Bis(3-methoxyphenyl)methanamine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a detailed exploration of the solubility characteristics of bis(3-methoxyphenyl)methanamine, a compound of interest in various research and development sectors. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this document, authored from the perspective of a Senior Application Scientist, extrapolates its expected solubility profile based on its physicochemical properties and established principles of organic chemistry. Furthermore, it offers robust, step-by-step protocols for researchers to empirically determine its solubility in a range of organic solvents, ensuring reliable and reproducible results. This guide is intended to be a foundational resource, empowering scientists to effectively utilize bis(3-methoxyphenyl)methanamine in their experimental workflows.

Introduction: Understanding the Significance of Solubility

The solubility of a compound is a critical physicochemical parameter that governs its behavior in various applications, from chemical synthesis and purification to formulation and biological assays. For a molecule like bis(3-methoxyphenyl)methanamine, understanding its solubility in different organic solvents is paramount for its effective handling, reaction optimization, and integration into drug discovery pipelines. Inadequate solubility can lead to challenges in achieving desired concentrations, impact reaction kinetics, and complicate purification processes. This guide provides a framework for predicting and experimentally verifying the solubility of bis(3-methoxyphenyl)methanamine, thereby facilitating its seamless application in research and development.

Physicochemical Properties of Bis(3-methoxyphenyl)methanamine

To logically predict the solubility of bis(3-methoxyphenyl)methanamine, it is essential to first understand its molecular structure and inherent properties. These characteristics provide the basis for its interactions with various solvent molecules.

Molecular Structure and Functional Groups

Bis(3-methoxyphenyl)methanamine possesses a unique combination of functional groups that dictate its polarity and potential for intermolecular interactions:

-

Two Methoxy-Substituted Phenyl Rings: These large, non-polar aromatic rings contribute significantly to the molecule's hydrophobic character.

-

A Secondary Amine Group (-NH-): This group introduces polarity and the capacity for hydrogen bonding, acting as a hydrogen bond donor.

-

Two Ether Linkages (-O-CH3): The oxygen atoms in the methoxy groups can act as hydrogen bond acceptors.

The interplay between the large non-polar surface area of the phenyl rings and the polar amine and ether functionalities will ultimately determine its solubility in a given solvent.

Key Physicochemical Parameters

Several computed parameters offer quantitative insights into the expected behavior of bis(3-methoxyphenyl)methanamine.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₇NO₂ | [1][2] |

| Molecular Weight | 243.30 g/mol | [1][2] |

| Topological Polar Surface Area (TPSA) | 44.48 Ų | [1] |

| logP (Octanol-Water Partition Coefficient) | 2.7519 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

The TPSA value suggests a moderate degree of polarity, while the logP value indicates a preference for lipophilic environments over aqueous ones. The presence of both a hydrogen bond donor and acceptors points to the potential for specific interactions with protic and polar aprotic solvents.

Predicted Solubility Profile in Organic Solvents

Based on the "like dissolves like" principle and the physicochemical properties outlined above, a qualitative solubility profile for bis(3-methoxyphenyl)methanamine can be predicted.[3]

Non-Polar Solvents (e.g., Hexane, Toluene)

Due to the significant hydrophobic character imparted by the two phenyl rings, bis(3-methoxyphenyl)methanamine is expected to exhibit low to moderate solubility in non-polar solvents. While van der Waals interactions between the aromatic rings and the solvent will occur, the polar amine group may limit miscibility.

Polar Aprotic Solvents (e.g., Dichloromethane, Tetrahydrofuran, Ethyl Acetate, Acetone)

These solvents are likely to be effective at dissolving bis(3-methoxyphenyl)methanamine. Their polarity can interact favorably with the polar amine and ether groups, while their organic nature can accommodate the non-polar phenyl rings. Solvents like dichloromethane and THF are often good choices for compounds with mixed polarity. Acetone has been used in the purification of related compounds, suggesting its potential as a solvent.[4]

Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol)

Polar protic solvents are predicted to be good solvents for bis(3-methoxyphenyl)methanamine. The ability of these solvents to both donate and accept hydrogen bonds will allow for strong interactions with the amine and ether functionalities of the solute. Alcohols are generally good solvents for amines.[5][6]

Highly Polar Solvents (e.g., Dimethyl Sulfoxide, Dimethylformamide)

Highly polar aprotic solvents like DMSO and DMF are expected to readily dissolve bis(3-methoxyphenyl)methanamine. Their strong dipole moments and ability to act as hydrogen bond acceptors will facilitate strong solute-solvent interactions. A related compound, (3-methoxyphenyl)methanamine, is suggested to be soluble in DMSO.[7]

The following diagram illustrates the key factors influencing the solubility of bis(3-methoxyphenyl)methanamine.

Caption: Factors influencing the solubility of bis(3-methoxyphenyl)methanamine.

Experimental Protocol for Solubility Determination

To obtain quantitative and qualitative solubility data, a systematic experimental approach is necessary. The following protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

Materials and Equipment

-

Bis(3-methoxyphenyl)methanamine (ensure purity is known)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (readable to at least 0.1 mg)

-

Vortex mixer

-

Thermostatically controlled shaker or water bath

-

Calibrated micropipettes

-

Small volume glass vials with screw caps

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Analytical instrumentation for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Qualitative Solubility Assessment (Rapid Screening)

This initial step provides a quick assessment of solubility across a range of solvents.

-

Preparation: Label a series of small, clean, and dry glass vials, one for each solvent to be tested.

-

Analyte Addition: Accurately weigh approximately 1-2 mg of bis(3-methoxyphenyl)methanamine directly into each vial.

-

Solvent Addition: Add the selected solvent to each vial in incremental volumes (e.g., 100 µL at a time).

-

Mixing: After each solvent addition, cap the vial and vortex vigorously for 30-60 seconds.

-

Observation: Visually inspect the solution for any undissolved solid material.

-

Classification: Classify the solubility based on the following criteria:

-

Freely Soluble: Dissolves quickly in a small volume of solvent.

-

Soluble: Dissolves completely after vortexing.

-

Sparingly Soluble: A significant portion of the material dissolves, but some remains undissolved.

-

Insoluble: No apparent dissolution of the solid.[8]

-

Quantitative Solubility Determination (Equilibrium Method)

This method determines the equilibrium solubility of the compound in a given solvent at a specific temperature.

-

Sample Preparation: Add an excess amount of bis(3-methoxyphenyl)methanamine to a known volume of the solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a pipette. Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm) to remove any undissolved microparticles. This step is critical to prevent overestimation of solubility.

-

Dilution: Accurately dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV) to determine the concentration of bis(3-methoxyphenyl)methanamine.

-

Calculation: Calculate the solubility by correcting for the dilution factor. Express the solubility in appropriate units (e.g., mg/mL, mol/L).

The following diagram outlines the workflow for quantitative solubility determination.

Caption: Workflow for quantitative solubility determination.

Conclusion

While a comprehensive, publicly available dataset on the solubility of bis(3-methoxyphenyl)methanamine in organic solvents is currently limited, this guide provides a robust framework for its prediction and empirical determination. Based on its chemical structure, bis(3-methoxyphenyl)methanamine is anticipated to exhibit good solubility in polar aprotic and protic organic solvents, with lower solubility in non-polar solvents. The detailed experimental protocols provided herein offer a reliable methodology for researchers to generate precise and accurate solubility data, which is indispensable for the effective application of this compound in various scientific endeavors.

References

-

University of Toronto. Solubility of Organic Compounds. [Link]

-

Chemistry LibreTexts. Structure and Properties of Amines. [Link]

-

Faculty of Science, Alexandria University. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

Solubility of Things. 3-Methoxybenzylamine. [Link]

-

Lumen Learning. Properties of amines | Organic Chemistry II. [Link]

-

BYJU'S. Physical Properties of Amines. [Link]

- Google Patents. CN113429359A - Preparation method of high-purity bis-ethylhexyloxyphenol methoxyphenyl triazine.

-

National Institutes of Health. Preparation of Bis[(3-ethyl-3-methoxyoxetane)propyl]diphenylsilane and Investigation of Its Cationic UV-Curing Material Properties - PMC. [Link]

-

Chemistry LibreTexts. Advanced Properties of Amines. [Link]

-

CK-12 Foundation. Physical Properties of Amines. [Link]

-

PubChem. Bis(4-methoxybenzyl)amine. [Link]

-

Cengage. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

-

PubChem. Bis-(3-methoxypropyl)methylamine. [Link]

-

Chemistry LibreTexts. 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0. [Link]

-

ResearchGate. Synthesis by B–H amination of bis(4-methoxyphenyl)amine,... [Link]

-

SALTISE. Organic Chemistry: Introduction to Solubility. [Link]

-

National Institutes of Health. 3-Methoxy-N-methylbenzylamine. [Link]

- Google Patents. CN113929636A - A kind of purification method of bis-ethylhexyloxyphenol methoxyphenyl triazine.

-

Angene. Bis(4-methoxyphenyl)amine(CAS# 101-70-2 ). [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. 860598-16-9|Bis(3-methoxyphenyl)methanamine|BLD Pharm [bldpharm.com]

- 3. saltise.ca [saltise.ca]

- 4. CN113929636A - A kind of purification method of bis-ethylhexyloxyphenol methoxyphenyl triazine - Google Patents [patents.google.com]

- 5. byjus.com [byjus.com]

- 6. CK12-Foundation [flexbooks.ck12.org]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

Bis(3-methoxyphenyl)methanamine chemical structure and IUPAC name

An In-depth Technical Guide to Bis(3-methoxyphenyl)methanamine: Structure, Synthesis, and Applications

Introduction

The diarylmethanamine scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds. Its rigid, three-dimensional presentation of two aryl rings allows for precise interactions with biological targets, making it a valuable building block in drug discovery. This guide provides a comprehensive technical overview of a specific diarylmethanamine derivative, Bis(3-methoxyphenyl)methanamine. As a Senior Application Scientist, this document synthesizes foundational chemical principles with practical, field-proven insights for researchers, scientists, and drug development professionals. We will delve into its precise chemical identity, a robust synthetic protocol, methods for its structural confirmation, and its potential as a strategic building block in the development of novel therapeutics.

Chemical Structure and Nomenclature

The foundational step in understanding any chemical entity is the unambiguous definition of its structure and name.

IUPAC Name

The systematic name for the compound, following the guidelines set by the International Union of Pure and Applied Chemistry (IUPAC), is 1-(3-methoxyphenyl)-1-(3-methoxyphenyl)methanamine .[1][2] For simplicity and in common usage, it is often referred to as Bis(3-methoxyphenyl)methanamine . The parent structure is methanamine, which is substituted at the carbon atom (position 1) by two identical 3-methoxyphenyl groups.

Chemical Structure

The structure consists of a central methane carbon bonded to an amino group (-NH₂) and two phenyl rings. Each phenyl ring is substituted at the meta-position (position 3) with a methoxy group (-OCH₃).

-

Molecular Formula: C₁₅H₁₇NO₂

-

Molecular Weight: 243.30 g/mol

-

CAS Number: 860598-16-9[3]

-

SMILES: COC1=CC=CC(=C1)C(C2=CC(=CC=C2)OC)N

The presence of two aromatic rings connected to a single chiral center (the benzylic carbon) means this molecule is chiral and can exist as a racemic mixture of two enantiomers.

Synthesis of Bis(3-methoxyphenyl)methanamine

The synthesis of primary amines from ketones is a cornerstone of organic synthesis. For N-unsubstituted diarylmethanamines, the most direct and reliable method is the reductive amination of the corresponding diaryl ketone.[4][5] This approach avoids the over-alkylation issues common with other amination strategies.

Causality Behind Experimental Choices

The chosen synthetic pathway is a one-pot reductive amination. The precursor, bis(3-methoxyphenyl)methanone, is first condensed with an ammonia source to form an intermediate imine in situ. This imine is then immediately reduced to the target primary amine.

-

Ammonia Source: Ammonium acetate (NH₄OAc) is selected as it provides ammonia in a controlled manner upon heating and its acetate counter-ion can act as a mild acid catalyst for the initial imine formation.

-

Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) is the reducing agent of choice. Its reduced reactivity compared to sodium borohydride (NaBH₄) is critical; it selectively reduces the protonated imine intermediate much faster than it reduces the starting ketone, maximizing the yield of the desired amine.[5]

-

Solvent: Methanol is an excellent solvent for this reaction as it readily dissolves the ketone, the ammonia source, and the reducing agent, facilitating a homogeneous reaction environment.

Experimental Workflow Diagram

Caption: Workflow for the synthesis of Bis(3-methoxyphenyl)methanamine.

Detailed Experimental Protocol

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add bis(3-methoxyphenyl)methanone (1.0 eq), ammonium acetate (10.0 eq), and methanol (5 mL per mmol of ketone).

-

Imine Formation: Stir the resulting suspension at room temperature for 30 minutes to facilitate the initial formation of the imine intermediate.

-

Reduction: Slowly add sodium cyanoborohydride (1.5 eq) to the mixture in small portions over 15 minutes. Caution: Cyanide gas may be evolved, perform in a well-ventilated fume hood.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone is consumed.

-

Work-up: Carefully quench the reaction by the slow addition of 1 M HCl (aq) until the pH is ~2 to neutralize excess reducing agent. Stir for 20 minutes.

-

Basification: Basify the mixture to a pH of ~10-12 by the addition of 2 M NaOH (aq).

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of methanol used).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure Bis(3-methoxyphenyl)methanamine.

Structural Elucidation and Data Presentation

Confirmation of the chemical structure is achieved through a combination of spectroscopic techniques. While experimental data for this specific molecule is not widely published, a robust prediction of its spectral characteristics can be made based on its functional groups and structural analogues.[6]

Spectroscopic Data Summary

| Technique | Functional Group | Predicted Observation |

| FTIR | N-H (Amine) | Two weak-medium bands at ~3300-3400 cm⁻¹ (asymmetric & symmetric stretch).[7] N-H bend at ~1580-1650 cm⁻¹. |

| C-O (Ether) | Strong, sharp band at ~1250-1300 cm⁻¹ (aryl-alkyl ether C-O stretch).[8] | |

| C-H (Aromatic) | Bands > 3000 cm⁻¹. | |

| C-H (Aliphatic) | Bands < 3000 cm⁻¹. | |

| ¹H NMR | NH₂ (Amine) | Broad singlet, ~1.5-3.0 ppm (variable, exchanges with D₂O).[9] |

| OCH₃ (Methoxy) | Singlet, ~3.8 ppm (6H). | |

| CH (Benzylic) | Singlet, ~4.5-5.0 ppm (1H). | |

| Ar-H (Aromatic) | Multiplets, ~6.8-7.3 ppm (8H). | |

| ¹³C NMR | CH (Benzylic) | ~55-65 ppm. |

| OCH₃ (Methoxy) | ~55 ppm. | |

| Ar-C (Aromatic) | ~110-160 ppm (including C-O at ~159 ppm and quaternary C at ~145 ppm). | |

| Mass Spec (EI) | Molecular Ion [M]⁺ | m/z = 243. |

| Base Peak | m/z = 226 [M-NH₃]⁺ or m/z = 135 [(MeO-Ph)CHNH₂]⁺ via alpha-cleavage.[10] |

Applications in Drug Development

While specific biological activities for Bis(3-methoxyphenyl)methanamine are not extensively documented, its core diarylmethanamine structure is of significant interest to medicinal chemists. Such scaffolds are considered "privileged structures" because they can serve as high-affinity ligands for a variety of biological targets.

Role as a Chemical Building Block

Bis(3-methoxyphenyl)methanamine is a versatile synthetic intermediate. The primary amine serves as a crucial nucleophilic handle for a wide range of chemical transformations, including:

-

Amide Formation: Reaction with carboxylic acids or acyl chlorides to generate complex amides.

-

Secondary/Tertiary Amine Synthesis: Further alkylation or reductive amination to introduce additional substituents.

-

Urea and Thiourea Formation: Reactions with isocyanates or isothiocyanates, respectively.

This versatility allows for the systematic exploration of the chemical space around the diarylmethane core, a key strategy in lead optimization.[11][12]

Pharmacological Relevance of the Diarylmethanamine Scaffold

The diarylmethanamine motif is present in a multitude of pharmacologically active agents. The two aryl rings can be tailored to occupy specific hydrophobic pockets in protein targets, while the amine group often acts as a key hydrogen bond donor/acceptor or as a protonatable center for forming salt bridges. The methoxy groups on the phenyl rings can also participate in hydrogen bonding and influence the compound's electronic properties and metabolic stability. This scaffold is a component of drugs targeting a wide array of conditions, underscoring its therapeutic potential.[13]

Conclusion

Bis(3-methoxyphenyl)methanamine is a well-defined chemical entity with a clear structure and systematic nomenclature. Its synthesis is readily achievable through established methods like reductive amination, a process that is both efficient and scalable. The structural confirmation relies on standard spectroscopic techniques, for which predictable data can be readily interpreted. Beyond its fundamental chemical properties, the true value of Bis(3-methoxyphenyl)methanamine for the intended audience lies in its potential as a strategic building block. Its diarylmethanamine core is a proven scaffold in medicinal chemistry, offering a robust platform for the design and synthesis of novel molecules with significant potential for therapeutic applications.

References

-

New Journal of Chemistry. A synthesis and spectral characterization of 4-methylthiazole derivatives. DFT approach and biological activities. RSC Publishing, 2023. Available at: [Link]

-

Kim, S. et al. Pharmacological use of a novel scaffold, anomeric N,N-diarylamino tetrahydropyran: molecular similarity search, chemocentric target profiling, and experimental evidence. Scientific Reports, 2017. Available at: [Link]

-

Problems in Chemistry. Mass Spectrometry Part 8 - Fragmentation in Amines. YouTube, 2023. Available at: [Link]

-

Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]

-

Chemistry LibreTexts. Spectroscopy of Amines. Available at: [Link]

-

The Royal Society of Chemistry. Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013. Available at: [Link]

-

The Royal Society of Chemistry. Supporting information. Available at: [Link]

-

CDN. Infrared Spectroscopy. Available at: [Link]

-

MDPI. A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Available at: [Link]

-

PubMed. Direct Asymmetric Reductive Amination of Alkyl (Hetero)Aryl Ketones by an Engineered Amine Dehydrogenase. Available at: [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

-

PubMed. Thiadiazoles: the appropriate pharmacological scaffolds with leishmanicidal and antimalarial activities: a review. Available at: [Link]

-

Chemistry LibreTexts. Naming Amines. Available at: [Link]

-

Macmillan Group. Enantioselective Organocatalytic Reductive Amination. Available at: [Link]

-

MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Available at: [Link]

-

PubMed. The Importance of Rhodanine Scaffold in Medicinal Chemistry: A Comprehensive Overview. Available at: [Link]

-

University of Calgary. IR Spectroscopy Tutorial: Amines. Available at: [Link]

-

Wikipedia. IUPAC nomenclature of organic chemistry. Available at: [Link]

-

Chemistry LibreTexts. The Leuckart Reaction. Available at: [Link]

-

Doc Brown's Chemistry. mass spectrum of dimethylamine. Available at: [Link]

-

ResearchGate. FTIR ATR spectra from sample set of MEA standard solutions. Available at: [Link]

-

YouTube. Naming Amines - IUPAC Nomenclature & Common Names. Available at: [Link]

-

ACS Publications. Ru-Catalyzed Asymmetric Reductive Amination of Aryl-Trifluoromethyl Ketones for Synthesis of Primary α-(Trifluoromethyl)arylmethylamines. Organic Letters. Available at: [Link]

-

University of Glasgow. Design and Synthesis of 3-D Building Blocks for Medicinal Chemistry. Available at: [Link]

-

Semantic Scholar. Catalytic Leuckart-Wallach-type reductive amination of ketones. Available at: [Link]

-

CK-12 Foundation. Nomenclature of Amines. Available at: [Link]

-

eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available at: [Link]

-

Master Organic Chemistry. Reductive Amination, and How It Works. Available at: [Link]

-

Griti. Infrared Spectroscopy Alcohols, Ethers, Amines Overview. YouTube, 2016. Available at: [Link]

-

ResearchGate. A “building block triangle” representing building blocks for medicinal chemistry. Available at: [Link]

-

YouTube. Leuckart reaction: Conversion of Carbonyl into Amine by Reductive Amination. Available at: [Link]

-

NP-MRD. 13C NMR Spectrum (1D, 176 MHz, H2O, predicted) (NP0313923). Available at: [Link]

-

YouTube. Mass Fragmentation of Amines, Alkanenitriles & Carbonyl Compounds. Available at: [Link]

-

ResearchGate. a 1 H-NMR and b 13 C-NMR spectra of 4,4′diamino-4″-benzyloxy triphenylamine (3). Available at: [Link]

-

ResearchGate. Catalytic Leuckart−Wallach-Type Reductive Amination of Ketones | Request PDF. Available at: [Link]

-

MDPI. Bis(3-(((4-methoxybenzyl)oxy)methyl)-5,6-dihydro-1,4-dithiin-2-yl)methanol. Available at: [Link]

-

ChemRxiv. 1 Modular Synthetic Platform for Elaboration of Fragments in Three Dimensions for Fragment- Based Drug Discovery. Available at: [Link]

Sources

- 1. IUPAC nomenclature of organic chemistry - Wikipedia [en.wikipedia.org]

- 2. CK12-Foundation [flexbooks.ck12.org]

- 3. chemscene.com [chemscene.com]

- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Synthesis and spectral characterization of 4-methylthiazole derivatives: DFT approach and biological activities - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. youtube.com [youtube.com]

- 11. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 12. researchgate.net [researchgate.net]

- 13. Pharmacological use of a novel scaffold, anomeric N,N-diarylamino tetrahydropyran: molecular similarity search, chemocentric target profiling, and experimental evidence - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of Bis(3-methoxyphenyl)methanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of Bis(3-methoxyphenyl)methanamine. While the specific initial discovery of this compound is not prominently documented in publicly available literature, this guide outlines a robust and well-established synthetic methodology based on fundamental organic chemistry principles. The primary synthetic route detailed herein is the reductive amination of 3,3'-dimethoxybenzophenone. This document serves as a practical resource for researchers, offering a detailed, step-by-step protocol for the synthesis of the precursor ketone, its subsequent conversion to the target amine, and a thorough guide to its characterization using modern spectroscopic techniques.

Introduction: The Significance of Diaryl- and Bis-aryl- Methanamines

Diarylmethanamine and its derivatives are a class of organic compounds that feature prominently in medicinal chemistry and materials science. The structural motif of two aryl groups attached to a central aminomethyl carbon provides a versatile scaffold for the development of novel therapeutic agents and functional materials. The methoxy-substituted phenyl rings in Bis(3-methoxyphenyl)methanamine, in particular, offer sites for further functionalization and can influence the molecule's pharmacokinetic and pharmacodynamic properties. The meta-substitution pattern of the methoxy groups imparts a distinct electronic and steric profile compared to its ortho- and para-isomers, making it a valuable target for synthetic exploration.

Proposed Synthetic Pathway: A Two-Step Approach

The synthesis of Bis(3-methoxyphenyl)methanamine can be efficiently achieved through a two-step process. The first step involves the synthesis of the precursor ketone, 3,3'-dimethoxybenzophenone, via a Friedel-Crafts acylation reaction. The second step is the conversion of this ketone to the target primary amine through reductive amination.

Figure 1: Proposed two-step synthetic workflow for Bis(3-methoxyphenyl)methanamine.

Experimental Protocols

Step 1: Synthesis of 3,3'-Dimethoxybenzophenone

The Friedel-Crafts acylation is a classic and effective method for the formation of carbon-carbon bonds to an aromatic ring. In this protocol, anisole is acylated with 3-methoxybenzoyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃)[1].

Protocol:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas to a trap), add anhydrous dichloromethane (DCM).

-

Catalyst Addition: Cool the flask in an ice-water bath and slowly add anhydrous aluminum chloride (AlCl₃) with stirring.

-

Acylating Agent Addition: Once the AlCl₃ is well-dispersed, add 3-methoxybenzoyl chloride dropwise to the stirred suspension via the dropping funnel.

-

Substrate Addition: Following the addition of the acylating agent, add a solution of anisole in anhydrous DCM dropwise to the reaction mixture.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM. Combine the organic layers.

-

Washing: Wash the combined organic layers sequentially with water, a saturated sodium bicarbonate solution, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure 3,3'-dimethoxybenzophenone.

Step 2: Synthesis of Bis(3-methoxyphenyl)methanamine

Reductive amination is a highly efficient method for the synthesis of amines from ketones or aldehydes. This process involves the in-situ formation of an imine or enamine intermediate, which is then reduced to the corresponding amine. For the synthesis of a primary amine from a ketone, ammonia is used as the nitrogen source, and a reducing agent such as sodium cyanoborohydride (NaBH₃CN) is often employed due to its selectivity for the protonated imine over the ketone.

Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve 3,3'-dimethoxybenzophenone in a suitable solvent such as methanol or ethanol.

-

Ammonia Source: Add a source of ammonia to the solution. This can be in the form of ammonium acetate or a solution of ammonia in methanol.

-

pH Adjustment: If necessary, adjust the pH of the reaction mixture to a slightly acidic range (pH 6-7) by adding a small amount of glacial acetic acid. This facilitates the formation of the iminium ion intermediate.

-

Reducing Agent Addition: Add sodium cyanoborohydride (NaBH₃CN) portion-wise to the stirred solution.

-

Reaction Progression: Allow the reaction to stir at room temperature. Monitor the reaction progress by TLC until the starting ketone is consumed.

-

Work-up: Carefully quench the reaction by the slow addition of water.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.

-

Washing: Wash the combined organic layers with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purification: The crude Bis(3-methoxyphenyl)methanamine can be purified by column chromatography on silica gel to afford the pure product.

Characterization of Bis(3-methoxyphenyl)methanamine

The structural confirmation of the synthesized Bis(3-methoxyphenyl)methanamine is crucial. The following are the expected spectroscopic data based on the analysis of structurally similar compounds.

Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons (multiplets in the range of δ 6.7-7.3 ppm), a singlet for the methoxy protons (around δ 3.8 ppm), a singlet for the benzylic proton (CH-N), and a broad singlet for the amine protons (NH₂). |

| ¹³C NMR | Aromatic carbons (in the range of δ 110-160 ppm), a signal for the methoxy carbons (around δ 55 ppm), and a signal for the benzylic carbon (around δ 50-60 ppm). |

| FTIR (cm⁻¹) | N-H stretching vibrations (around 3300-3400 cm⁻¹, typically two bands for a primary amine), C-H stretching of aromatic and aliphatic groups (around 2850-3100 cm⁻¹), C=C stretching of the aromatic rings (around 1450-1600 cm⁻¹), and C-O stretching of the methoxy groups (around 1030-1250 cm⁻¹). |

| Mass Spec. | The mass spectrum should show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (C₁₅H₁₇NO₂: 243.30 g/mol ). Fragmentation patterns would likely involve the loss of the amine group and cleavage of the benzylic C-N bond. |

Conclusion

This technical guide has outlined a reliable and reproducible synthetic pathway for Bis(3-methoxyphenyl)methanamine, a compound of interest in various fields of chemical research. By providing detailed experimental protocols for the synthesis of the 3,3'-dimethoxybenzophenone precursor and its subsequent reductive amination, this document equips researchers with the necessary information to produce this valuable molecule. The included characterization data provides a benchmark for the verification of the final product's identity and purity. The methodologies described herein are based on well-established and robust chemical transformations, ensuring a high degree of success for researchers in the field.

References

-

PubChem. Bis(4-methoxybenzyl)amine. National Center for Biotechnology Information. [Link]

-

Royal Society of Chemistry. Supporting information for Catalytic oxidative coupling of benzylamines to imines under N2 environment. [Link]

-

Frontiers in Chemistry. Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite. [Link]

-

NIST WebBook. Benzenemethanamine, 4-methoxy-. [Link]

-

PubChem. 4-Methoxybenzylamine. National Center for Biotechnology Information. [Link]

- Google Patents.

-

ResearchGate. Figure S7. FTIR spectrum of N-(2-methoxybenzyl)-2-phenylacetamide (2). [Link]

-

Royal Society of Chemistry. Electronic Supplemental Information (ESI) Eco-friendly Suzuki-Miyaura coupling of Arylboronic acids to Aromatic Ketones Catalyzed by Oxime-Palladacycle in Biosolvent 2-MeTHF. [Link]

-

Friedel-Crafts Acylation of Anisole. [Link]

-

YouTube. Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. [Link]

-

Friedel-Crafts Acylation of Anisole. [Link]

-

Chemistry Stack Exchange. Friedel–Crafts acylation of substituted anisole. [Link]

Sources

A-Z Guide to Bis(3-methoxyphenyl)methanamine: From Latent Potential to Focused Research Directives

Abstract

The diarylmethane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2] However, Bis(3-methoxyphenyl)methanamine, a seemingly simple iteration of this scaffold, remains conspicuously under-explored in peer-reviewed literature. This guide posits that its structural features—specifically the diarylmethane core and meta-positioned methoxy groups—present a compelling, hypothesis-driven basis for targeted investigation. We provide a strategic framework for unlocking its potential, focusing on two high-probability research avenues: modulation of central nervous system (CNS) targets and evaluation of antiproliferative activity. This whitepaper furnishes researchers with the foundational logic, detailed experimental protocols, and data interpretation frameworks necessary to initiate a comprehensive evaluation of this promising, yet overlooked, chemical entity.

Introduction: The Case for a Second Look at Bis(3-methoxyphenyl)methanamine

The diarylmethane motif is a cornerstone of modern drug design, with derivatives exhibiting a vast spectrum of biological activities, including antihistaminic, analgesic, and potent monoamine reuptake inhibition.[1] For instance, Escitalopram, a well-known selective serotonin reuptake inhibitor (SSRI), is built upon a related scaffold and is a frontline treatment for depression and anxiety disorders.[1]

Bis(3-methoxyphenyl)methanamine (Figure 1) presents an intriguing case. Its structure is an analogue of pharmacologically validated skeletons, yet it lacks significant characterization. The primary amine offers a key site for interaction with biological targets, while the dual meta-methoxy groups can significantly influence binding affinity, selectivity, and metabolic stability compared to their para or ortho counterparts. This guide serves as a launchpad for its systematic investigation.

Figure 1: Chemical Structure of Bis(3-methoxyphenyl)methanamine

Structure of Bis(3-methoxyphenyl)methanamine (CAS 860598-16-9).

Research Directive I: Profiling as a CNS-Active Agent

The Scientific Rationale: Structural Analogy to Monoamine Reuptake Inhibitors

The breakdown and reuptake of monoamine neurotransmitters (serotonin, norepinephrine, and dopamine) are critical processes in regulating mood and cognition.[3] Dysregulation of these pathways is implicated in numerous psychiatric disorders, including depression and anxiety.[4][5] Many potent monoamine reuptake inhibitors are based on diaryl scaffolds.[6][7] The structural similarity of Bis(3-methoxyphenyl)methanamine to these agents provides a strong rationale for its evaluation as a modulator of the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters.

The central hypothesis is that the diaryl structure can occupy the substrate-binding pocket of these transporters, while the primary amine can form key ionic interactions, thereby inhibiting neurotransmitter reuptake. The meta-methoxy groups are predicted to influence selectivity and potency across the three transporters.

Experimental Workflow: A Tiered Screening Approach

A logical, cost-effective screening cascade is essential. We propose a two-tiered in vitro approach moving from initial binding affinity to functional inhibition.

CNS screening cascade for Bis(3-methoxyphenyl)methanamine.

Detailed Protocol: Neurotransmitter Uptake Inhibition Assay

This protocol describes a functional assay to measure the inhibition of radiolabeled neurotransmitter uptake into rat brain synaptosomes. This is a self-validating system; control compounds with known IC50 values (e.g., Fluoxetine for SERT) must be run in parallel to validate assay performance.

Objective: To determine the 50% inhibitory concentration (IC50) of Bis(3-methoxyphenyl)methanamine for SERT, NET, and DAT.

Materials:

-

Rat brain tissue (striatum for DAT, hippocampus/cortex for SERT/NET)

-

[³H]Serotonin ([³H]5-HT), [³H]Norepinephrine ([³H]NE), [³H]Dopamine ([³H]DA)

-

Krebs-Ringer buffer (pH 7.4)

-

Test compound: Bis(3-methoxyphenyl)methanamine, dissolved in DMSO, then diluted in buffer.

-

Reference inhibitors: Fluoxetine (SERT), Desipramine (NET), GBR-12909 (DAT).

-

Scintillation fluid and vials.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Cell harvester and liquid scintillation counter.

Methodology:

-

Synaptosome Preparation: Homogenize fresh rat brain tissue in ice-cold sucrose buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Pellet the synaptosomes from the supernatant by high-speed centrifugation. Resuspend the pellet in Krebs-Ringer buffer.

-

Assay Setup: In 96-well plates, add buffer, synaptosome preparation, and varying concentrations of Bis(3-methoxyphenyl)methanamine (e.g., 0.1 nM to 100 µM).

-

Non-Specific Uptake Control: Prepare parallel wells containing a high concentration of a known inhibitor (e.g., 100 µM Fluoxetine for the SERT assay) to define non-specific binding.

-

Initiation: Add the respective radioligand ([³H]5-HT, [³H]NE, or [³H]DA) to each well to initiate the uptake reaction.

-

Incubation: Incubate the plates at 37°C for a short period (e.g., 5-15 minutes) to allow for neurotransmitter uptake.

-

Termination: Rapidly terminate the reaction by adding ice-cold buffer and immediately harvesting the contents onto glass fiber filters using a cell harvester. This traps the synaptosomes containing the internalized radioligand.

-

Washing: Wash the filters multiple times with ice-cold buffer to remove any unbound radioligand.

-

Quantification: Place the filters into scintillation vials, add scintillation fluid, and quantify the amount of radioactivity using a liquid scintillation counter.

-

Data Analysis: Subtract the non-specific uptake counts from all other counts. Plot the percentage of inhibition against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Data Presentation and Interpretation

Results should be summarized in a clear, tabular format to allow for direct comparison of potency and selectivity.

| Compound | SERT IC50 (nM) | NET IC50 (nM) | DAT IC50 (nM) | Selectivity (NET/SERT) | Selectivity (DAT/SERT) |

| Bis(3-methoxyphenyl)methanamine | Experimental Value | Experimental Value | Experimental Value | Calculated | Calculated |

| Fluoxetine (Reference) | ~1-10 | >100 | >1000 | >10 | >100 |

| Desipramine (Reference) | >100 | ~1-5 | >1000 | <0.05 | >200 |

Interpretation: The resulting profile will classify the compound. An IC50 < 100 nM would be considered potent. A selectivity ratio >10-fold between transporters would indicate a selective inhibitor, whereas ratios near 1 would suggest a non-selective or "triple reuptake" inhibitor profile.[6]

Research Directive II: Exploring Antiproliferative Activity

The Scientific Rationale: A Privileged Scaffold in Oncology

Diarylmethane derivatives are not only CNS-active but also possess significant antiproliferative properties.[2] The amine functionality is a common feature in many anticancer agents, contributing to interactions with various cellular targets.[8][9] Furthermore, compounds with similar structural motifs have been reported to exhibit cytotoxic effects against various cancer cell lines.[10][11][12] Therefore, a parallel investigation into the potential anticancer activity of Bis(3-methoxyphenyl)methanamine is a scientifically sound and resource-efficient strategy.

Experimental Workflow: From Broad Screening to Potency Determination

The initial step involves a broad screen against a panel of diverse cancer cell lines to identify potential sensitivity, followed by detailed dose-response analysis on any "hit" cell lines.

Antiproliferative screening workflow.

Detailed Protocol: Cell Viability (MTT) Assay

Objective: To determine the 50% growth inhibitory concentration (GI50) of Bis(3-methoxyphenyl)methanamine against human cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., MCF-7 breast, HCT116 colon, A549 lung).

-

Complete growth medium (e.g., DMEM/RPMI + 10% FBS).

-

96-well cell culture plates.

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS.

-

Solubilization buffer (e.g., DMSO or acidified isopropanol).

-

Multi-well plate reader (spectrophotometer).

Methodology:

-

Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 2,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

-

Compound Treatment: The following day, remove the medium and add fresh medium containing serial dilutions of Bis(3-methoxyphenyl)methanamine (e.g., from 0.01 µM to 100 µM). Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.

-

Incubation: Return plates to the incubator and incubate for 72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT reagent to each well and incubate for an additional 3-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.

-

Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

-

Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a plate reader.

-

Data Analysis: Normalize the data to the vehicle control (representing 100% viability). Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the GI50 value.

Data Presentation and Interpretation

A GI50 value below 10 µM is typically considered a potent hit worthy of further investigation.[13]

| Cell Line | Tissue of Origin | GI50 (µM) |

| Bis(3-methoxyphenyl)methanamine | ||

| MCF-7 | Breast | Experimental Value |

| HCT116 | Colon | Experimental Value |

| A549 | Lung | Experimental Value |

| Doxorubicin (Reference) | - | ~0.01-1 |

Conclusion and Future Outlook

Bis(3-methoxyphenyl)methanamine stands at an intersection of known pharmacophores, yet its own biological profile is a blank slate. The research directives outlined in this guide provide a robust, logical, and experimentally sound starting point for its characterization. By leveraging structural analogy, we have proposed two high-probability avenues of inquiry in CNS pharmacology and oncology. The detailed protocols are designed to generate high-quality, interpretable data that will definitively establish whether this compound is a novel monoamine reuptake inhibitor, a potent antiproliferative agent, or holds other unforeseen potential. The successful execution of these studies will fill a significant knowledge gap and could unveil a valuable new tool for researchers or a lead candidate for drug development.

References

-

Enantioconvergent Synthesis of Diarylmethane Drugs via Privileged Benzhydrol Intermediates. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

-

Antioxidant activity of diphenylpropionamide derivatives: synthesis, biological evaluation and computational analysis. (n.d.). PubMed. Retrieved January 25, 2026, from [Link]

-

Synthesis and biological evaluation of novel 3,4-diaryl lactam derivatives as triple reuptake inhibitors. (2013). PubMed. Retrieved January 25, 2026, from [Link]

-

Enantioconvergent Synthesis of Diarylmethane Drugs via Privileged Benzhydrol Intermediates. (2025). PubMed Central. Retrieved January 25, 2026, from [Link]

-

Antioxidant Activity of Diphenylpropionamide Derivatives: Synthesis, Biological Evaluation and Computational Analysis. (n.d.). MDPI. Retrieved January 25, 2026, from [Link]

-

Dibemethine (CAS 102-05-6). (n.d.). Cheméo. Retrieved January 25, 2026, from [Link]

-

Natural Products Inhibitors of Monoamine Oxidases—Potential New Drug Leads for Neuroprotection, Neurological Disorders, and Neuroblastoma. (n.d.). MDPI. Retrieved January 25, 2026, from [Link]

- A process for the preparation of n-(bis(4-methoxyphenyl)methyl)-6-oxo-2-(pyridazin-3-yl)-1,6-dihydropyrimidine-5-carboxamide. (n.d.). Google Patents.

-

Design, Synthesis, and In Vitro Antiproliferative Activity of Hydantoin and Purine Derivatives with the 4-Acetylphenylpiperazinylalkyl Moiety. (n.d.). PubMed Central. Retrieved January 25, 2026, from [Link]

-

Bis-(3-methoxypropyl)methylamine. (n.d.). PubChem. Retrieved January 25, 2026, from [Link]

-

Design, synthesis and docking study of 4-arylpiperazine carboxamides as monoamine neurotransmitters reuptake inhibitors. (2018). PubMed. Retrieved January 25, 2026, from [Link]

-

Safety Data Sheet: Dibenzyl methyl amine. (n.d.). Chemos GmbH & Co.KG. Retrieved January 25, 2026, from [Link]

-

Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3-b]Pyridines. (2023). MDPI. Retrieved January 25, 2026, from [Link]

-

FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. (2024). PubMed Central. Retrieved January 25, 2026, from [Link]

-

Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. (2024). MDPI. Retrieved January 25, 2026, from [Link]

-

Anti-oxidant, in vitro, in vivo anti-inflammatory activity and antiproliferative activity of mefenamic acid and its metal complexes with manganese(II), cobalt(II), nickel(II), copper(II) and zinc(II). (2009). PubMed. Retrieved January 25, 2026, from [Link]

-

FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. (n.d.). RSC Publishing. Retrieved January 25, 2026, from [Link]

-

Monoamine reuptake inhibitors – Knowledge and References. (n.d.). Taylor & Francis Online. Retrieved January 25, 2026, from [Link]

-

N-benzyl-N-methyl-1-phenylmethanamine. (n.d.). PubChem. Retrieved January 25, 2026, from [Link]

-

Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters. (n.d.). MDPI. Retrieved January 25, 2026, from [Link]

-

Synthesis of (E)-1-(4-methoxyphenyl)-N-((E)-3-(4 nitrophenyl)allylidene)methanamine (1). (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

-

Novel Set of Diarylmethanes to Target Colorectal Cancer: Synthesis, In Vitro and In Silico Studies. (n.d.). PubMed Central. Retrieved January 25, 2026, from [Link]

-

3-Methoxybenzylamine. (n.d.). PubChem. Retrieved January 25, 2026, from [Link]

-

Bis(3-(((4-methoxybenzyl)oxy)methyl)-5,6-dihydro-1,4-dithiin-2-yl)methanol. (n.d.). MDPI. Retrieved January 25, 2026, from [Link]

-

dibemethine | CAS#:102-05-6. (n.d.). Chemsrc. Retrieved January 25, 2026, from [Link]

- Preparation of 3-methoxy propanamine. (n.d.). Google Patents.

-

preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. (n.d.). Organic Syntheses Procedure. Retrieved January 25, 2026, from [Link]

Sources

- 1. Enantioconvergent Synthesis of Diarylmethane Drugs via Privileged Benzhydrol Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel Set of Diarylmethanes to Target Colorectal Cancer: Synthesis, In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. mdpi.com [mdpi.com]

- 5. Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters | MDPI [mdpi.com]

- 6. Synthesis and biological evaluation of novel 3,4-diaryl lactam derivatives as triple reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis and docking study of 4-arylpiperazine carboxamides as monoamine neurotransmitters reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - PMC [pmc.ncbi.nlm.nih.gov]

- 9. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. Antioxidant activity of diphenylpropionamide derivatives: synthesis, biological evaluation and computational analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3-b]Pyridines [mdpi.com]

- 13. Anti-oxidant, in vitro, in vivo anti-inflammatory activity and antiproliferative activity of mefenamic acid and its metal complexes with manganese(II), cobalt(II), nickel(II), copper(II) and zinc(II) - PubMed [pubmed.ncbi.nlm.nih.gov]

Bis(3-methoxyphenyl)methanamine: A Comprehensive Technical Guide for Synthetic Chemists

An In-depth Examination of a Versatile Diarylmethane Building Block in Modern Organic Synthesis and Drug Discovery

Abstract

Bis(3-methoxyphenyl)methanamine is a primary amine characterized by a central methane carbon bonded to two meta-methoxyphenyl rings. This unique diarylmethane scaffold offers a combination of steric bulk, conformational flexibility, and specific electronic properties conferred by the methoxy groups, making it a valuable and versatile building block in synthetic organic chemistry. Its utility is particularly pronounced in the fields of medicinal chemistry and materials science, where it serves as a key intermediate for constructing complex molecular architectures with diverse biological activities and functional properties. This guide provides an in-depth analysis of its synthesis, physicochemical properties, reactivity, and applications, complete with detailed experimental protocols and safety guidelines for researchers and drug development professionals.

Physicochemical and Spectroscopic Profile

Bis(3-methoxyphenyl)methanamine, also known as α-(3-Methoxyphenyl)-3-methoxybenzylamine, possesses a diarylmethane core structure that imparts significant steric hindrance and defined three-dimensional geometry to its derivatives. The two methoxy groups at the meta positions of the phenyl rings influence the molecule's electronic properties and reactivity, primarily through their electron-donating inductive effects.

Table 1: Physicochemical Properties of Bis(3-methoxyphenyl)methanamine

| Property | Value | Source |

| CAS Number | 860598-16-9 | [1][2] |

| Molecular Formula | C₁₅H₁₇NO₂ | [1] |

| Molecular Weight | 243.30 g/mol | [1] |

| Appearance | Solid (typical) | |

| Storage | Sealed in dry, 2-8°C | [1][2] |

| Hydrogen Bond Donors | 1 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

| Rotatable Bonds | 4 | [1] |

1.1. Spectroscopic Characterization

Accurate characterization is paramount for confirming the identity and purity of Bis(3-methoxyphenyl)methanamine. The expected spectroscopic data are as follows:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, with splitting patterns characteristic of meta-substitution. The methoxy groups (-OCH₃) will appear as a sharp singlet around 3.8 ppm. The benzylic proton (-CH-) will be a singlet, and the amine protons (-NH₂) will present as a broad singlet, the chemical shift of which can be concentration-dependent.

-

¹³C NMR: The carbon NMR will show characteristic peaks for the methoxy carbons, the benzylic carbon, and the aromatic carbons, with distinct chemical shifts for the ipso, ortho, meta, and para positions relative to the substituents.

-

IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for N-H stretching of the primary amine (typically two bands in the range of 3300-3500 cm⁻¹), C-H stretching of the aromatic rings, and C-O stretching of the methoxy groups.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (243.30 g/mol ).

Synthesis and Purification

The most common and efficient laboratory-scale synthesis of Bis(3-methoxyphenyl)methanamine is achieved through the reductive amination of 3,3'-dimethoxybenzophenone. This method involves the formation of an imine intermediate from the ketone and an ammonia source, followed by in-situ reduction to the desired primary amine.[3][4]

2.1. Synthesis Workflow

The synthesis can be visualized as a two-step, one-pot process. The causality behind this choice is efficiency; it avoids the isolation of the potentially unstable imine intermediate, thereby maximizing yield and minimizing reaction time.

Caption: Synthesis and Purification Workflow for Bis(3-methoxyphenyl)methanamine.

2.2. Detailed Experimental Protocol: Reductive Amination

This protocol is a self-validating system, where each step is designed to drive the reaction to completion and ensure a high-purity final product.

Materials:

-

3,3'-Dimethoxybenzophenone

-

Ammonium acetate (NH₄OAc) or another suitable ammonia source

-

Sodium cyanoborohydride (NaBH₃CN) or Sodium borohydride (NaBH₄)[4]

-

Methanol (MeOH)

-

Acetic acid (catalytic amount)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for elution

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 3,3'-dimethoxybenzophenone (1.0 eq) and ammonium acetate (10 eq). Dissolve the solids in methanol.

-

Imine Formation: Add a few drops of glacial acetic acid to catalyze the formation of the imine.[5] Stir the mixture at room temperature for 1-2 hours. The progress of imine formation can be monitored by Thin Layer Chromatography (TLC).

-

Reduction: Cool the reaction mixture in an ice bath. Cautiously add sodium cyanoborohydride (1.5-2.0 eq) portion-wise. Rationale: NaBH₃CN is a mild reducing agent that selectively reduces the iminium ion in the presence of the ketone starting material, minimizing side reactions.[3]

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction for the disappearance of the imine intermediate by TLC.

-

Workup: Quench the reaction by slowly adding water. Reduce the volume of methanol using a rotary evaporator. Add dichloromethane (DCM) to the residue and transfer to a separatory funnel.

-

Extraction: Wash the organic layer sequentially with saturated NaHCO₃ solution and brine. Rationale: The bicarbonate wash neutralizes the acetic acid catalyst and removes any remaining inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

-

Characterization: Combine the pure fractions, remove the solvent in vacuo, and characterize the final product by NMR and MS to confirm its identity and purity.

Chemical Reactivity and Synthetic Utility

The synthetic versatility of Bis(3-methoxyphenyl)methanamine stems from the reactivity of its primary amine group. This nucleophilic center readily participates in a variety of bond-forming reactions.

3.1. Key Transformations

-

N-Alkylation and N-Acylation: The primary amine can be easily alkylated or acylated to form secondary and tertiary amines or amides, respectively. These reactions are fundamental for building more complex molecular structures.

-

Schiff Base Formation: Condensation with aldehydes or ketones yields Schiff bases (imines), which can be further functionalized or used as ligands in coordination chemistry.[6]

-

Cyclization Reactions: The amine can act as a nucleophile in intramolecular or intermolecular cyclization reactions to form heterocyclic compounds, which are prevalent in many pharmaceutical agents.

Caption: Key Chemical Transformations of Bis(3-methoxyphenyl)methanamine.

Applications in Drug Discovery and Materials Science

The diarylmethane scaffold is a privileged structure in medicinal chemistry due to its ability to position aromatic groups in specific vectors, mimicking protein secondary structures or interacting with receptor pockets. Bis(3-methoxyphenyl)methanamine serves as a precursor to a variety of biologically active compounds.[7]

Table 2: Examples of Bioactive Molecules Derived from Diarylmethane Scaffolds

| Parent Scaffold | Target Compound Class | Biological Activity/Application | Reference |

| Diarylmethane | Chalcones | Anticancer agents | [8] |

| Diarylmethane | Tetronic acid derivatives | Antibacterial, antifungal, anticancer | [7] |

| Benzylamine derivatives | Various pharmaceuticals | Intermediates in drug synthesis | [9][10] |

The methoxy groups can also serve as handles for further functionalization or can be deprotected to reveal phenol moieties, which can participate in hydrogen bonding or act as antioxidants.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions are essential when handling Bis(3-methoxyphenyl)methanamine and related compounds.

-

Hazard Identification: Amines can be corrosive and irritants. The GHS pictograms for similar compounds often indicate warnings for skin and eye irritation, and potential respiratory irritation.[1][11]

-

Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[12] Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[13]

-

Storage: Store the compound in a tightly sealed container in a cool, dry place, as recommended at 2-8°C.[1][2] Some related amines are sensitive to air and may need to be stored under an inert atmosphere.[9][14]

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion